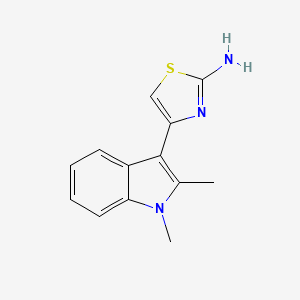

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine

Description

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine is a heterocyclic compound featuring a thiazole ring linked to a 1,2-dimethylindole moiety. The thiazole-2-amine core is a privileged scaffold in medicinal chemistry, known for its role in modulating biological activities such as antimicrobial and anticancer properties . While its specific biological profile requires further exploration, structural analogs with modified substituents have demonstrated diverse activities, making this compound a subject of comparative interest.

Properties

IUPAC Name |

4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-8-12(10-7-17-13(14)15-10)9-5-3-4-6-11(9)16(8)2/h3-7H,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMYJDZPJJBVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327933 | |

| Record name | 4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

843622-17-3 | |

| Record name | 4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine typically involves the reaction of 1,2-dimethylindole with thiazole derivatives under specific conditions. One common method includes the use of a condensation reaction where the indole and thiazole moieties are linked through an amine group. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown antimicrobial activity and is being investigated for its potential use in developing new antibiotics.

Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including anticancer and antiviral properties.

Mechanism of Action

The mechanism of action of 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets within cells. It can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the polymerization of tubulin, a protein involved in cell division, which can lead to the arrest of cell growth and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1. Comparison of Acyl-Substituted Analogs

Oxoacetamide Derivative (F12016)

F12016 (N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide) shares the 1,2-dimethylindole moiety but replaces the thiazol-2-amine with an oxoacetamide group. This underscores the critical role of the thiazole-2-amine group in mediating interactions with biological targets, possibly through hydrogen bonding or π-stacking.

Thiazol-2-amine with Triazolyl and tert-Butyl Groups

The compound 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine () incorporates a triazolyl group and a bulky tert-butyl substituent. These modifications confer distinct electronic and steric properties compared to the target compound.

Table 2. Substituent-Driven Activity Comparison

| Compound | Key Substituents | Biological Activity |

|---|---|---|

| Target Compound | 1,2-Dimethylindole, thiazol-2-amine | Not reported |

| Compound | tert-Butyl, triazolyl | Anticancer (potential) |

Discussion of Structural-Activity Relationships (SAR)

- Indole Substitutions : The 1,2-dimethyl group on indole likely improves metabolic stability by blocking oxidation at the indole C3 position.

- Thiazole Modifications : Acyl groups (e.g., 6b–6f) may enhance solubility but complicate synthesis and bioavailability. The absence of such groups in the target compound suggests prioritization of simplicity and cost-effectiveness.

- Functional Group Swaps : The inactivity of F12016 vs. the antimicrobial activity of acylated analogs implies that the thiazol-2-amine group is indispensable for activity.

Biological Activity

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The indole moiety is also recognized for its significant role in various biological processes.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with compounds containing thiazole and indole derivatives. The biological activities can be broadly categorized as follows:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazolidinone derivatives inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 1.27 to 1.50 µM, indicating potent anticancer activity .

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored. Thiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. In vitro studies showed that certain thiazole-containing compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Thiazole derivatives are known for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of various thiazole derivatives, including those structurally related to this compound. The results indicated that these compounds could induce apoptosis in cancer cells without affecting normal cells. The mechanism involved the downregulation of key survival pathways such as AKT and mTOR .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.27 | MCF-7 |

| Compound B | 1.50 | MCF-7 |

| Compound C | 1.31 | MCF-7 |

Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of thiazole derivatives against various bacterial strains. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound D | 5 | Staphylococcus aureus |

| Compound E | 10 | Escherichia coli |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted indole aldehydes with 2-aminothiazole derivatives. For example, analogous syntheses involve refluxing 3-formyl-indole derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst (Method A in Scheme 2, ). Key variables include reaction time (3–5 hours), stoichiometric ratios (1.1 equiv aldehyde), and solvent choice (acetic acid for protonation and cyclization). Yield optimization requires monitoring precipitate formation and recrystallization from DMF/acetic acid mixtures .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regioselectivity and substitution patterns (e.g., indole C-3 vs. thiazole C-4 linkage).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) ensures purity (>95%) by resolving unreacted precursors or regioisomers .

- Mass Spectrometry : High-resolution MS (e.g., Exact Mass 204.0721 for CHNS) validates molecular composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for thiazol-2-ylamine derivatives?

- Methodological Answer : Contradictions often arise from off-target effects or assay-specific conditions. For example:

- Target Selectivity : Use isoform-specific inhibitors (e.g., KCa3.1/KCa2.3 activators like SKA-31 ) as controls to differentiate channel modulation.

- Dose-Response Profiling : Perform IC or EC assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Structural Analogues : Compare with derivatives like 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine (CBFβ inhibitor ) to isolate substituent-specific effects.

Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic compound?

- Methodological Answer :

- Salt Formation : React with HCl or trifluoroacetic acid to enhance aqueous solubility (e.g., 2-phenyl-1,3-thiazol-5-ylamine hydrochloride salts ).

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEG chains) at the indole N-1 or thiazole NH positions .

- Nanoparticle Encapsulation : Use liposomal carriers or PLGA nanoparticles to improve cellular uptake in in vitro models .

Q. How do electronic and steric effects of substituents on the indole ring influence thiazole reactivity?

- Methodological Answer :

- Electronic Effects : Electron-donating groups (e.g., methyl at indole C-1/C-2) increase nucleophilicity at C-3, favoring thiazole cyclization.

- Steric Effects : Bulky substituents (e.g., 2-methylindole) may hinder regioselectivity, requiring higher temperatures (reflux vs. room temperature) .

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reaction pathways and transition states .

Contradictions and Recommendations

- Evidence Gaps : Limited direct data on This compound require extrapolation from analogues (e.g., SKA-31 , CBFβ inhibitors ).

- Validation : Cross-validate biological findings using orthogonal assays (e.g., patch-clamp for ion channels, SPR for protein binding).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.